molecular formula C11H8BrN3O2 B447348 5-bromo-N'-(pyridin-2-ylmethylene)-2-furohydrazide CAS No. 5543-52-2

5-bromo-N'-(pyridin-2-ylmethylene)-2-furohydrazide

Cat. No.: B447348
CAS No.: 5543-52-2
M. Wt: 294.1g/mol
InChI Key: PEYBDTARUCNLSQ-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(2-pyridinylmethylideneamino)-2-furancarboxamide is a furoic acid.

Scientific Research Applications

Antimicrobial Activity

5-bromo-N'-(pyridin-2-ylmethylene)-2-furohydrazide has been studied for its antimicrobial properties. For example, a related hydrazone compound and its metal complexes showed significant antibacterial and antifungal activities (Tan, 2019). Additionally, the synthesis of 3/4-bromo benzohydrazide derivatives revealed potent antimicrobial and anticancer potentials (Kumar et al., 2015).

Chemical Sensing and Analysis

This compound has been used in the development of highly selective sensors. For instance, a potentiometric membrane sensor based on a related compound was applied for the determination of terazosin in pharmaceutical formulations (Ganjali et al., 2009). Another study utilized it in constructing a PVC-based membrane sensor for La(III) ions, showing good selectivity and wide linear response (Zamani et al., 2006).

Molecular Structure and Dynamics

Research has been conducted on the molecular structure and dynamics of derivatives of this compound. Studies include the characterization of crystal structures, spectroscopic properties, and computational analyses to understand the compound's behavior in various states (Gordillo et al., 2016).

Synthesis of Complex Molecules

The compound is also used as a precursor or building block in the synthesis of complex molecules, such as polyheterocyclic ring systems, which have potential applications in various fields including pharmaceuticals (Abdel‐Latif et al., 2019).

Fluorescence and Photophysics

This compound derivatives have been explored for their fluorescence and photophysical properties. Research in this area focuses on the development of new materials for applications such as light-emitting devices or biological labeling (Diana et al., 2019).

Properties

CAS No.

5543-52-2

Molecular Formula

C11H8BrN3O2

Molecular Weight

294.1g/mol

IUPAC Name

5-bromo-N-[(E)-pyridin-2-ylmethylideneamino]furan-2-carboxamide

InChI

InChI=1S/C11H8BrN3O2/c12-10-5-4-9(17-10)11(16)15-14-7-8-3-1-2-6-13-8/h1-7H,(H,15,16)/b14-7+

InChI Key

PEYBDTARUCNLSQ-VGOFMYFVSA-N

Isomeric SMILES

C1=CC=NC(=C1)/C=N/NC(=O)C2=CC=C(O2)Br

SMILES

C1=CC=NC(=C1)C=NNC(=O)C2=CC=C(O2)Br

Canonical SMILES

C1=CC=NC(=C1)C=NNC(=O)C2=CC=C(O2)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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